![molecular formula C17H18N2O3 B056292 Sdz ICT 322 CAS No. 122732-06-3](/img/structure/B56292.png)
Sdz ICT 322
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SDZ ICT 322 is an indole-3-carboxylic acid scopine ester. It is a selective hydroxytryptamine (5-HT 3) antagonist developed for the treatment of delayed gastric emptying . This compound has been studied for its effects on various biological systems, including its potential to induce cataracts and skin changes in animal models .
Vorbereitungsmethoden
The synthesis of SDZ ICT 322 involves the esterification of indole-3-carboxylic acid with scopine. The reaction conditions typically include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
SDZ ICT 322 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidative degradation, leading to the formation of reactive oxygen species.
Reduction: Reduction reactions may involve the conversion of the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
SDZ ICT 322 has been extensively studied for its scientific research applications, including:
Wirkmechanismus
SDZ ICT 322 exerts its effects by selectively antagonizing hydroxytryptamine (5-HT 3) receptors. This antagonism leads to the inhibition of serotonin-mediated responses, which can affect gastrointestinal motility and other physiological processes . The compound’s ability to induce oxidative stress is believed to be a key factor in its cataractogenic effects .
Vergleich Mit ähnlichen Verbindungen
SDZ ICT 322 is unique in its selective antagonism of hydroxytryptamine (5-HT 3) receptors and its specific chemical structure as an indole-3-carboxylic acid scopine ester. Similar compounds include other hydroxytryptamine antagonists such as ondansetron and granisetron, which also target 5-HT 3 receptors but differ in their chemical structures and pharmacological profiles .
Eigenschaften
CAS-Nummer |
122732-06-3 |
---|---|
Molekularformel |
C17H18N2O3 |
Molekulargewicht |
298.34 g/mol |
IUPAC-Name |
[(1S,2R,4S,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 1H-indole-3-carboxylate |
InChI |
InChI=1S/C17H18N2O3/c1-19-13-6-9(7-14(19)16-15(13)22-16)21-17(20)11-8-18-12-5-3-2-4-10(11)12/h2-5,8-9,13-16,18H,6-7H2,1H3/t9?,13-,14+,15+,16- |
InChI-Schlüssel |
NVYPANNIKFKQTB-LECBKJRHSA-N |
Isomerische SMILES |
CN1[C@@H]2CC(C[C@H]1[C@@H]3[C@H]2O3)OC(=O)C4=CNC5=CC=CC=C54 |
SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C4=CNC5=CC=CC=C54 |
Kanonische SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C4=CNC5=CC=CC=C54 |
Synonyme |
indole-3-carboxyl acid 9-methyl-3-oxa-9-azatricyclo(3.3.1.0(2,4))non-7-yl ester SDZ ICT 322 SDZ-ICT-322 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.